5-Bromo-4-chloro-2-methoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Organic Synthesis

The pyrimidine ring is a privileged scaffold in organic and medicinal chemistry. mdpi.comguidechem.com This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.comnih.gov Beyond its biological importance, the pyrimidine nucleus is a key structural motif in a vast number of synthetic compounds with diverse applications, including pharmaceuticals and agrochemicals. myskinrecipes.commdpi.com

The utility of the pyrimidine scaffold stems from several key features. Its electron-deficient nature facilitates a range of chemical transformations, and the nitrogen atoms can act as hydrogen bond acceptors, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. ed.ac.uk The pyrimidine ring can be readily functionalized at its various positions, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological activities or material characteristics. ed.ac.uk

Overview of Halogenated Pyrimidines as Versatile Building Blocks

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halogens, such as bromine and chlorine, are excellent leaving groups, making them ideal handles for introducing other functional groups through various cross-coupling and nucleophilic substitution reactions. guidechem.com The differential reactivity of various halogen substituents (e.g., iodine, bromine, chlorine) at different positions on the pyrimidine ring allows for selective and sequential functionalization, providing a powerful strategy for the controlled synthesis of polysubstituted pyrimidines. mdpi.com

These halogenated pyrimidines serve as key starting materials in the synthesis of compounds with a wide spectrum of biological activities. They are instrumental in the development of kinase inhibitors for cancer therapy, antiviral agents, and new pesticides and herbicides. myskinrecipes.comnih.govnbinno.com The stability and reactivity profile of halogenated pyrimidines make them indispensable tools for constructing complex heterocyclic systems. myskinrecipes.com

Research Landscape of 5-Bromo-4-chloro-2-methoxypyrimidine within Heterocyclic Chemistry

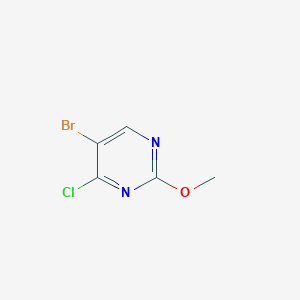

Within the class of halogenated pyrimidines, this compound stands out as a highly functionalized and versatile reagent. guidechem.com Its structure features three distinct functional groups—a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methoxy (B1213986) group at the 2-position—each offering a site for specific chemical modification.

This trifunctional nature allows for a high degree of control in synthetic pathways. The chlorine and bromine atoms exhibit different reactivities in palladium-catalyzed cross-coupling reactions, enabling chemists to perform selective substitutions. For instance, the C4-chloro position is generally more susceptible to nucleophilic substitution, while the C5-bromo position is often targeted in Suzuki or Buchwald-Hartwig coupling reactions. myskinrecipes.commdpi.com This differential reactivity is crucial for the regioselective construction of complex molecules.

The compound is frequently employed as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors. myskinrecipes.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The pyrimidine core of this compound serves as a scaffold to which various substituents can be attached to create potent and selective kinase inhibitors. nih.govnih.gov It is also utilized in agrochemical research for designing novel pesticides and herbicides. myskinrecipes.comguidechem.com

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 57054-92-9 |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| Appearance | Crystalline solid |

| Primary Use | Synthetic building block |

Historical Context and Recent Advancements in Pyrimidine Functionalization

The systematic study of pyrimidines dates back to the late 19th century. beilstein-journals.org Early syntheses, such as the Biginelli reaction first described in 1891, laid the groundwork for accessing this important class of heterocycles. ed.ac.uk The parent compound, pyrimidine, was first prepared in 1900. beilstein-journals.org

Over the past few decades, the field of pyrimidine functionalization has seen tremendous advancements, largely driven by the development of transition-metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed reactions have revolutionized the ability to form carbon-carbon and carbon-nitrogen bonds, making the synthesis of complex pyrimidine derivatives more efficient and versatile. mdpi.combeilstein-journals.orglibretexts.org

Recent research has focused on direct C-H functionalization, which offers a more atom-economical approach by avoiding the pre-installation of halogen handles. guidechem.com These modern synthetic methods have expanded the chemical space accessible from pyrimidine starting materials, enabling the creation of novel compounds with enhanced properties for a wide range of applications in medicine and materials science. nih.gov The development of new catalysts and reaction conditions continues to push the boundaries of pyrimidine chemistry, allowing for the synthesis of increasingly complex and potent molecules. libretexts.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJKVRNKYMBUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575884 | |

| Record name | 5-Bromo-4-chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-93-0 | |

| Record name | 5-Bromo-4-chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Chloro 2 Methoxypyrimidine

Established Synthetic Routes and Reaction Conditions

The construction of the 5-Bromo-4-chloro-2-methoxypyrimidine scaffold is typically achieved through multi-step sequences starting from readily available pyrimidine (B1678525) derivatives. These routes involve the precise introduction of bromo, chloro, and methoxy (B1213986) groups onto the pyrimidine ring.

Sequential Substitution and Halogenation Approaches

A common strategy begins with a precursor molecule that is sequentially functionalized. One plausible route involves starting with a di-substituted pyrimidine and introducing the remaining functional groups in a stepwise manner. For instance, a synthetic pathway could commence with the bromination of a suitable pyrimidine precursor, followed by chlorination and subsequent methoxylation, or vice versa. The order of these steps is critical to direct the regioselectivity of the reactions.

Another approach involves starting with a pre-functionalized pyrimidine, such as 5-bromouracil (B15302). This compound can be converted to 5-bromo-2,4-dichloropyrimidine (B17362). researchgate.netnumberanalytics.comacs.org The challenge then lies in the selective replacement of one of the chloro groups with a methoxy group to yield the final product. Generally, in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position. stackexchange.com

Bromination and Chlorination Strategies on Pyrimidine Precursors

The introduction of halogen atoms onto the pyrimidine ring is a key step in the synthesis of this compound.

Chlorination: Precursors such as 5-bromouracil can be converted to 5-bromo-2,4-dichloropyrimidine using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netnumberanalytics.comacs.org The reaction with POCl₃ is often carried out at reflux for an extended period. acs.org

Bromination: The bromination of pyrimidine rings can be achieved using various brominating agents. For activated aromatic compounds, a mixture of an ammonium (B1175870) bromide and an oxidant like Oxone® can be effective for regioselective bromination at ambient temperature. nih.gov N-bromosuccinimide (NBS) is another common reagent used for the bromination of aromatic and heterocyclic compounds. google.com The choice of solvent and catalyst can significantly influence the regioselectivity and efficiency of the bromination reaction.

A potential synthetic route for a related pyridine (B92270) compound, 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE, involves the bromination of 2-Chloro-4-methoxypyridine using N-Bromosuccinimide in the presence of sulfuric acid. chemicalbook.com This suggests that a similar strategy could be adapted for the pyrimidine analogue, where 4-chloro-2-methoxypyrimidine (B1581192) could be brominated at the 5-position.

Role of Specific Reagents, Solvents, and Catalysts in Reaction Efficiency

The efficiency and selectivity of the synthesis are highly dependent on the choice of reagents, solvents, and catalysts.

Reagents: For chlorination, phosphorus oxychloride is a common and effective reagent. For bromination, N-bromosuccinimide is a widely used and relatively safe option. The introduction of the methoxy group is typically achieved using sodium methoxide (B1231860) in methanol (B129727).

Solvents: The choice of solvent can influence reaction rates and selectivity. For SNAr reactions on dichloropyrimidines, solvents such as methanol, ethanol, or n-butanol are often employed. stackexchange.com The use of a specific solvent system, such as nBuOH/DIPEA, has been reported to yield a single product with substitution at the 4th position in 2,4-dichloropyrimidine (B19661) compounds, highlighting the importance of solvent effects on regioselectivity. stackexchange.com

Catalysts: While many of the substitution reactions on pyrimidines can proceed without a catalyst, particularly with strong nucleophiles, catalysis can be employed to enhance reaction rates and control regioselectivity. For instance, palladium catalysts with bulky N-heterocyclic carbene ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, overcoming the inherent preference for C4 substitution. acs.orgthieme-connect.com This suggests that catalytic approaches could be key to achieving the desired regiochemistry in the synthesis of this compound. Phase-transfer catalysts have also been utilized in the regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidines. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Temperature and Pressure Effects on Synthetic Outcomes

Temperature: Temperature is a critical parameter that can significantly impact reaction rates and selectivity. For the chlorination of 5-bromouracil with phosphorus oxychloride, the reaction is typically carried out at reflux temperature. acs.org In the case of nucleophilic aromatic substitution, the reaction temperature needs to be carefully controlled to favor the desired isomer. For example, in the synthesis of a related compound, the bromination of 2-Chloro-4-methoxypyridine was conducted at 55°C. chemicalbook.com Lowering the temperature can sometimes enhance selectivity by favoring the thermodynamically controlled product over the kinetically controlled one.

Catalyst Loading and Co-catalyst Investigations

In catalyst-driven reactions, the amount of catalyst used, known as catalyst loading, can have a significant impact on the reaction's speed and efficiency.

Catalyst Loading: Optimizing catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost. For Suzuki coupling reactions on 2,4-dichloropyrimidines, catalyst loadings as low as 0.5 mol% of tetrakis(triphenylphosphine)palladium(0) have been shown to be effective under microwave irradiation. mdpi.com For palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine, low catalyst loading was also found to be effective. acs.org

Co-catalysts: The addition of a co-catalyst can sometimes enhance the activity of the primary catalyst or improve the selectivity of a reaction. For instance, in the synthesis of pyrimidine derivatives, the use of a co-catalyst might help to steer the reaction towards the desired C2-methoxylation product. Investigations into different ligand systems for palladium catalysts have shown that the structure of the ligand can dramatically influence the regioselectivity of substitution on dichloropyrimidines. acs.orgthieme-connect.com

Interactive Data Table: Illustrative Reaction Parameters for Pyrimidine Synthesis

Below is a conceptual data table illustrating how different parameters could be varied to optimize the synthesis of a substituted pyrimidine. Please note this is a representative table and the values are not from a specific experimental synthesis of this compound.

| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2,4-dichloropyrimidine | Sodium Methoxide | None | Methanol | 25 | 12 | 60 (C4-isomer) |

| 5-Bromo-2,4-dichloropyrimidine | Sodium Methoxide | None | Methanol | 65 | 4 | 75 (C4-isomer) |

| 5-Bromo-2,4-dichloropyrimidine | Sodium Methoxide | Pd(OAc)₂ / IPr | Toluene | 80 | 6 | 85 (C2-isomer) |

| 4-Chloro-2-methoxypyrimidine | NBS | H₂SO₄ | Acetic Acid | 55 | 3 | 90 |

Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and even the regioselectivity of halogenation and substitution reactions. The synthesis of this molecule typically involves the chlorination of a pyrimidine precursor, often a hydroxypyrimidine, followed by bromination and methoxylation, or a variation in the sequence of these steps.

Chlorination: The conversion of a hydroxypyrimidine to a chloropyrimidine is commonly achieved using reagents like phosphorus oxychloride (POCl₃). While this reaction can be carried out in excess POCl₃ acting as both reagent and solvent, environmental and safety concerns on a larger scale have prompted the exploration of alternative conditions. Studies on related hydroxypyrimidines have demonstrated the feasibility of solvent-free chlorination using equimolar amounts of POCl₃ in the presence of a base like pyridine at elevated temperatures in a sealed reactor. This approach not only minimizes waste but also simplifies the work-up procedure. When solvents are employed for chlorination, aprotic solvents that are inert to the reaction conditions are generally preferred.

Bromination: The bromination of the pyrimidine ring is typically an electrophilic substitution reaction. The choice of solvent can significantly impact the efficacy of the brominating agent. Aprotic solvents are commonly employed for the bromination of pyrimidine and purine (B94841) nucleosides. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (CH₂Cl₂) have been shown to be effective for bromination reactions using reagents like 1,3-dibromo-5,5-dimethylhydantoin. The polarity of these solvents can help to stabilize charged intermediates, potentially accelerating the reaction.

Methoxylation: The introduction of the methoxy group at the 2-position often involves a nucleophilic substitution of a chloro group with sodium methoxide. This reaction is typically carried out in an alcohol solvent, such as methanol, which can also serve as the source of the methoxide ion in the presence of a base.

The following interactive table summarizes the potential effects of different solvent classes on the key reaction steps in the synthesis of this compound, based on findings from related pyrimidine chemistries.

| Reaction Step | Solvent Class | Examples | Potential Effects on Synthesis |

| Chlorination | Aprotic (Polar) | Acetonitrile, Dichloromethane | Can be used as a co-solvent with POCl₃ to facilitate heat transfer and mixing. |

| Aprotic (Nonpolar) | Toluene, Xylene | May be used in specific applications but generally less common for this transformation. | |

| Solvent-Free | Neat POCl₃ (excess or equimolar) | Environmentally less favorable in excess but can be efficient; equimolar approaches are greener. | |

| Bromination | Aprotic (Polar) | DMF, Acetonitrile, CH₂Cl₂ | Generally facilitate the reaction by stabilizing intermediates; can lead to faster reaction times. |

| Protic | Water, Acetic Acid | Can be effective in some green chemistry approaches but may interfere with certain brominating agents. | |

| Methoxylation | Protic (Alcoholic) | Methanol | Acts as both solvent and reagent source (with a base), driving the nucleophilic substitution. |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient, scalable, and environmentally benign processes. These principles are highly relevant to the synthesis of functionalized pyrimidines like this compound.

One-Step Synthesis Methodologies and Process Intensification

The concept of "one-pot" or "one-step" synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of polysubstituted pyrimidines, multicomponent reactions (MCRs) represent a powerful one-pot approach. While a specific one-pot synthesis for this compound is not widely documented, related methodologies for other halogenated pyrimidines exist. For instance, a patent describes a one-step method for 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine, which involves bromination and subsequent chlorination in a streamlined process.

Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is another key area of advancement. The use of continuous flow reactors for the synthesis of heterocyclic compounds is a prime example of process intensification. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic reactions.

Lithium-Halogen Exchange Reactions for Pyrimidine Derivatization (Applicable to related pyrimidine systems)

Lithium-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction is particularly useful for the derivatization of aryl and heteroaryl halides. In the context of this compound, the presence of two different halogen atoms (bromine and chlorine) offers the potential for regioselective functionalization.

Generally, the rate of lithium-halogen exchange follows the trend I > Br > Cl. This suggests that a lithium-halogen exchange reaction on this compound with an organolithium reagent, such as n-butyllithium, would preferentially occur at the more reactive C-Br bond, generating a lithiated pyrimidine intermediate at the 5-position. This intermediate can then be reacted with a variety of electrophiles to introduce new substituents at this position, leading to a diverse range of derivatives. The reaction is typically carried out at low temperatures in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions.

Scalable Synthesis Approaches for Industrial and Large-Scale Research Production

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, and efficiency. For the synthesis of this compound, scalable approaches would likely focus on minimizing the use of hazardous reagents and simplifying purification procedures.

A plausible scalable synthesis could start from 5-bromouracil. This could be converted to 5-bromo-2,4-dichloropyrimidine by treatment with phosphorus oxychloride, a reaction that has been performed on a large scale. Subsequent regioselective methoxylation at the more reactive 4-position with sodium methoxide in methanol would yield the desired product. The optimization of reaction conditions to maximize yield and minimize the formation of the isomeric 2-chloro-4-methoxy product would be a critical aspect of developing a scalable process.

Sustainable Synthesis Practices and Waste Minimization in Pyrimidine Chemistry

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. In pyrimidine chemistry, this involves the use of safer solvents, catalytic methods, and processes that minimize waste generation. caymanchem.comorganic-chemistry.orgjocpr.com

Key green chemistry metrics, such as atom economy and the E-factor (environmental factor), are used to evaluate the sustainability of a synthetic route. chemicalbook.commyskinrecipes.commedchemexpress.com For the synthesis of this compound, sustainable practices could include:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates and improve yields in pyrimidine synthesis, often under milder conditions and with reduced solvent usage.

Solvent Selection: Opting for greener solvents or, where possible, solvent-free reaction conditions can dramatically reduce the environmental impact of a process.

Waste Treatment: Developing methods for the recovery and recycling of solvents and reagents can further enhance the sustainability of the synthesis.

By incorporating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, scalable, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Chloro 2 Methoxypyrimidine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electronegative halogen substituents, makes it susceptible to nucleophilic attack. This reactivity is the basis for the facile displacement of its halogen atoms.

The chlorine atom at the C4 position of 5-bromo-4-chloro-2-methoxypyrimidine is significantly more activated towards nucleophilic displacement than the bromine atom at the C5 position. This is a common feature in 2,4-dihalopyrimidines, where the halide at the 4-position is generally more reactive. stackexchange.com The C2 chlorine is highly reactive toward nucleophiles such as amines. evitachem.com This selective reactivity allows for the sequential functionalization of the pyrimidine core.

A variety of nucleophiles can be employed to displace the C4-chloro substituent. These include:

Amines: Primary and secondary amines react readily to form 4-amino-5-bromo-2-methoxypyrimidine derivatives.

Thiols: Thiolates can displace the chlorine to yield 4-thioether-substituted pyrimidines.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), can be used to introduce an additional alkoxy group at the C4 position.

The following table summarizes typical nucleophilic substitution reactions at the C4 position.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 5-Bromo-4-(alkylamino)-2-methoxypyrimidine |

| Thiol | R-SH / Base | 5-Bromo-2-methoxy-4-(alkylthio)pyrimidine |

| Alkoxide | R-ONa | 5-Bromo-4,2-dialkoxypyrimidine |

This table is illustrative and based on general reactivity patterns of similar dihalopyrimidines.

The substitution of the chlorine atom proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgbyjus.com This process is typically a two-step addition-elimination sequence. numberanalytics.comyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position of the pyrimidine ring. This step is generally the rate-determining step of the reaction. numberanalytics.comyoutube.com This attack forms a tetrahedral intermediate, known as a Meisenheimer complex, where the negative charge is delocalized across the pyrimidine ring. youtube.comyoutube.com

Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atoms within the pyrimidine ring play a key role in stabilizing the negative charge through resonance. youtube.com The substituents on the ring, such as the bromo and methoxy (B1213986) groups, also influence the stability of this intermediate.

Elimination of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, in this case, the chloride ion. youtube.com

The SNAr mechanism is distinct from SN1 and SN2 reactions. An SN2 pathway is sterically hindered for an aromatic ring, while an SN1 pathway would require the formation of a highly unstable aryl cation. wikipedia.orgbyjus.com

A key feature of the reactivity of this compound is the high regioselectivity observed in nucleophilic substitution reactions. The chlorine atom at the C4 position is preferentially substituted over the bromine atom at the C5 position. stackexchange.com

This selectivity can be attributed to several factors:

Electronic Effects: The C4 position is para to one of the ring nitrogen atoms and ortho to the other, making it more electron-deficient and thus more susceptible to nucleophilic attack compared to the C5 position. The intermediate formed by attack at C4 is better stabilized by resonance involving the ring nitrogens. stackexchange.comyoutube.com

LUMO Coefficients: Computational studies on similar heterocyclic systems have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to other positions, indicating it is the most electrophilic site. stackexchange.com

Stereoselectivity is not typically a factor in these substitution reactions unless the incoming nucleophile or the existing substituents possess a chiral center. The substitution occurs at a planar, sp²-hybridized carbon, and the resulting product maintains this planarity.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

While the C4-chloro group is reactive towards nucleophiles, the C5-bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of its utility as a synthetic building block, allowing for the introduction of diverse substituents at different positions on the pyrimidine ring. evitachem.com

Palladium catalysts are widely used to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C5 position of the pyrimidine ring. researchgate.net The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. mdpi.comwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the C5-bromo position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a robust method for forming C-C bonds and introducing aryl or heteroaryl groups. worktribe.commdpi.com The choice of palladium precursor, ligand, and base can be critical for achieving high yields. libretexts.orgwhiterose.ac.uk

Heck Reaction: The Heck reaction involves the coupling of the C5-bromo substituent with an alkene to form a new C-C bond, typically resulting in a substituted alkene product. researchgate.netmasterorganicchemistry.com

Stille Reaction: In the Stille reaction, an organotin compound (organostannane) is coupled with the C5-bromo position. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, though the toxicity of the tin reagents is a drawback. wikipedia.org

The following table provides an overview of these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Catalyst/Reagents Example | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl) |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | C-C (Alkenyl) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

This table presents generalized conditions. Specific conditions can vary based on the substrate and coupling partner.

While palladium catalysis is predominant, other transition metals, particularly copper, can also be employed for cross-coupling reactions involving aryl halides. Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds. These reactions can be advantageous for coupling with certain nucleophiles like amines, amides, and phenols.

The application of modern copper-catalyzed coupling protocols to this compound would likely proceed at the C5-bromo position. These reactions often require specific ligands to facilitate the catalytic cycle and may offer different reactivity profiles or functional group tolerance compared to palladium-based systems. However, specific literature detailing copper-catalyzed couplings with this exact substrate is less common than for palladium-catalyzed reactions.

Coupling with Organoindium Reagents

Palladium-catalyzed cross-coupling reactions of organoindium reagents with dihalopyrimidines have been shown to be a viable method for the formation of carbon-carbon bonds. While direct studies on this compound are not extensively documented, the reaction of triorganoindium reagents (R₃In) with the closely related 5-bromo-2-chloropyrimidine (B32469) demonstrates chemoselectivity. This allows for the stepwise substitution of the halogen atoms, which is crucial for the synthesis of unsymmetrically substituted pyrimidines.

The chemoselectivity of these reactions is dependent on the stoichiometry of the organoindium reagent. Using a sub-stoichiometric amount (e.g., 40 mol%) of the triorganoindium reagent can lead to the selective substitution of one halogen, typically the more reactive one, while a stoichiometric amount (e.g., 100 mol%) can lead to the substitution of both halogens. This methodology has been successfully applied in the total synthesis of marine alkaloids, highlighting its utility in constructing complex molecules.

A plausible reaction pathway for the coupling of this compound with a triorganoindium reagent in the presence of a palladium catalyst would likely proceed with initial oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond, followed by transmetalation with the organoindium reagent and subsequent reductive elimination to yield the 5-substituted product. A second coupling at the C-Cl position could then occur with a different organoindium reagent, allowing for the introduction of two different substituents.

Ligand Effects and Catalyst Design in Cross-Coupling Processes

The success of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving substrates like this compound is highly dependent on the choice of catalyst and, particularly, the ancillary ligands. The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

For the coupling of aryl chlorides and bromides, which are present in the target molecule, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands have proven to be highly effective. These ligands promote the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, which is often the rate-limiting step, especially for the less reactive C-Cl bond. Furthermore, their steric bulk facilitates the reductive elimination step, leading to faster product formation and preventing catalyst decomposition.

Key Ligand Classes and Their Effects:

Bulky Monodentate Phosphines: Ligands such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups are designed to be both sterically demanding and electron-rich. This combination enhances catalyst activity and stability, allowing for the coupling of a wide range of substrates under milder conditions.

Bidentate Phosphine Ligands: Ligands like BINAP and DPPF can prevent the formation of inactive palladium dimers and accelerate the reaction.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and have been used as alternatives to phosphine ligands, often providing high catalyst stability and efficiency.

The choice of ligand can also influence the chemoselectivity of the reaction. In dihalogenated substrates, a carefully selected ligand can promote reaction at one halogen over the other. For this compound, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. A catalyst system with a highly active ligand might be required to achieve coupling at the C-Cl position.

| Ligand Type | Key Features | Effect on Catalytic Cycle | Potential Application for this compound |

| Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) | High steric bulk and electron density | Promotes oxidative addition and reductive elimination | Efficient coupling at both C-Br and C-Cl bonds. |

| Bidentate phosphines (e.g., DPPF) | Chelating, forms stable complexes | Prevents catalyst deactivation, can increase reaction rates | Useful for achieving high yields and catalyst turnover numbers. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Forms highly stable palladium complexes | Can provide high catalytic activity and stability, especially in challenging couplings. |

Cyclization Processes Involving this compound

Detailed research findings on cyclization processes where this compound is a direct reactant are not extensively available in the reviewed literature. However, the synthesis of fused pyrimidine derivatives is a broad area of research, often involving the construction of the pyrimidine ring from acyclic precursors followed by cyclization to form an adjacent ring. General strategies for forming fused pyrimidine systems that could theoretically be adapted to use a pre-functionalized pyrimidine like this compound would likely involve substitution of the chloro and/or bromo groups with a nucleophile that contains a second reactive site capable of an intramolecular reaction.

Oxidation and Reduction Chemistry of Pyrimidine Derivatives

Transformations of Peripheral Functional Groups

The peripheral functional groups of this compound—chloro, bromo, and methoxy—can undergo various transformations.

Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. The reactivity of the C-Cl bond in SₙAr reactions can be influenced by the reaction conditions, such as the nature of the nucleophile, solvent, and temperature. Acid catalysis can sometimes favor these reactions by protonating a ring nitrogen, further increasing the electrophilicity of the pyrimidine ring.

Bromo Group: The bromine atom at the 5-position is less activated towards SₙAr compared to the halogens at the 2, 4, or 6 positions. However, it is typically more reactive in palladium-catalyzed cross-coupling reactions.

Methoxy Group: The methoxy group at the 2-position is generally stable. However, under certain conditions, such as treatment with strong acids, it can be hydrolyzed to the corresponding pyrimidinone. The 2-methoxy group can also be displaced by strong nucleophiles, although this is generally more difficult than displacement of the halogens at the 4- and 6-positions.

Reduction of the Pyrimidine Ring System

The reduction of the pyrimidine ring itself is less common than the transformation of its substituents. The aromaticity of the pyrimidine ring imparts a degree of stability. However, under certain conditions, the ring can be reduced.

Catalytic hydrogenation is a common method for the reduction of aromatic systems. For chloropyrimidines, catalytic reduction can lead to dehalogenation, where the chloro group is replaced by a hydrogen atom. This process is often carried out using a palladium catalyst and a hydrogen source. The conditions of the catalytic reduction, including the choice of catalyst, solvent, and base (to neutralize the HCl formed), can influence the outcome. In some cases, if the reduction is not stopped after dehalogenation, further hydrogenation can lead to the reduction of the pyrimidine ring itself, yielding hydropyrimidine derivatives.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to reduce certain pyrimidine derivatives. The outcome of such reductions can be highly dependent on the substituents present on the pyrimidine ring. For example, in pyrimidine-5-carboxylates, LiAlH₄ can reduce the ester group to an alcohol or, in some cases, lead to the reduction of the pyrimidine ring to a dihydropyrimidine (B8664642) derivative. The presence of electron-withdrawing groups on the pyrimidine ring can make it more susceptible to hydride attack and subsequent reduction.

Derivatization Strategies and Functionalization of 5 Bromo 4 Chloro 2 Methoxypyrimidine

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The ability to introduce a variety of functional groups onto the 5-bromo-4-chloro-2-methoxypyrimidine core is fundamental for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery and development, as they elucidate the correlation between a molecule's chemical structure and its biological activity. The two halogen atoms on the pyrimidine (B1678525) ring offer distinct opportunities for derivatization.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. For instance, reaction with various primary and secondary amines can generate a library of 4-amino-5-bromo-2-methoxypyrimidine derivatives. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively.

Conversely, the bromine atom at the 5-position is more amenable to palladium-catalyzed cross-coupling reactions . This has been a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions utilized for the functionalization of the C5-position include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

By systematically varying the functional groups at both the 4- and 5-positions, chemists can fine-tune the electronic, steric, and lipophilic properties of the resulting molecules, thereby optimizing their biological activity.

Site-Selective Functionalization of the Pyrimidine Ring

The distinct reactivity of the chlorine and bromine substituents on the 2-methoxypyrimidine (B189612) ring is the cornerstone of its site-selective functionalization. The chlorine atom at the 4-position is significantly more activated towards nucleophilic attack than the bromine atom at the 5-position. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during SNAr reactions.

This difference in reactivity allows for a sequential and controlled derivatization strategy. Typically, the more labile C4-chloro group is first displaced by a nucleophile. The resulting 5-bromo-4-substituted-2-methoxypyrimidine can then undergo a subsequent palladium-catalyzed cross-coupling reaction at the C5-bromo position. This stepwise approach provides a powerful tool for the synthesis of highly substituted and complex pyrimidine derivatives with precise control over the substitution pattern.

For example, treatment of this compound with an amine (R¹-NH₂) would selectively yield 4-(R¹-amino)-5-bromo-2-methoxypyrimidine. This intermediate can then be subjected to a Suzuki coupling with an arylboronic acid (R²-B(OH)₂) to afford the disubstituted product, 4-(R¹-amino)-5-(R²-aryl)-2-methoxypyrimidine. This one-pot or sequential methodology is highly efficient for generating molecular diversity from a single, readily available starting material.

Table 1: Orthogonal Reactivity of Halogen Substituents

| Position | Halogen | Primary Reaction Type | Typical Reagents |

|---|---|---|---|

| 4 | Chlorine | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| 5 | Bromine | Palladium-Catalyzed Cross-Coupling | Boronic acids, Alkynes, Stannanes |

Synthesis of Novel Pyrimidine Analogues for Research Applications

The functionalized pyrimidine derivatives synthesized from this compound are valuable intermediates for the construction of more complex, often biologically active, fused heterocyclic systems.

Generation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles known for their wide range of biological activities, including their role as kinase inhibitors in cancer therapy. A common strategy for the synthesis of this scaffold involves the reaction of a 4-substituted pyrimidine with a hydrazine (B178648) derivative.

Starting with this compound, the first step is the nucleophilic displacement of the C4-chloro group with hydrazine (H₂N-NH₂). This reaction forms the key intermediate, 5-bromo-4-hydrazinyl-2-methoxypyrimidine. Subsequent intramolecular cyclization, often promoted by heating or treatment with an acid catalyst, would lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system. The specific conditions for cyclization can influence the final structure, and the presence of the bromo and methoxy (B1213986) groups on the pyrimidine ring allows for further functionalization of the resulting fused system.

Exploration of Other Fused Heterocyclic Systems

The versatility of this compound extends to the synthesis of a variety of other fused heterocyclic systems. The strategy generally involves a two-step process: initial functionalization at the C4-position followed by a cyclization reaction that incorporates the C5-position.

For example, a thieno[2,3-d]pyrimidine scaffold can be constructed through a similar strategy. The C4-chloro group can be displaced by a sulfur nucleophile, such as the sodium salt of a mercaptoacetate (B1236969) derivative. The resulting intermediate, containing both a thioether linkage and an ester group, can then undergo an intramolecular cyclization, often under basic conditions, to form the fused thiophene (B33073) ring.

Similarly, furo[2,3-d]pyrimidines can be synthesized by reacting this compound with a nucleophile containing a hydroxyl group and an adjacent activating group, which can then participate in a cyclization reaction to form the furan (B31954) ring.

The ability to perform cross-coupling reactions at the C5-position prior to or after the cyclization step further expands the diversity of the accessible fused heterocyclic systems.

Strategies for Enhancing Reactivity and Controlling Selectivity

While the inherent reactivity difference between the C4-chloro and C5-bromo substituents provides a good level of control, various strategies can be employed to further enhance reactivity and fine-tune the selectivity of the functionalization reactions.

Enhancing Reactivity:

Microwave Irradiation: The use of microwave heating can significantly accelerate the rate of both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This often leads to shorter reaction times, higher yields, and cleaner reaction profiles.

Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of the palladium precursor and the phosphine (B1218219) ligand is crucial. Electron-rich and sterically bulky ligands, such as those from the Buchwald or Hartwig groups, can enhance the efficiency of the catalytic cycle, allowing for reactions to proceed under milder conditions and with a broader range of substrates.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often used for SNAr reactions as they can stabilize the charged intermediates.

Controlling Selectivity:

Reaction Temperature: Controlling the reaction temperature is a simple yet effective way to modulate selectivity. Nucleophilic substitution at the C4-position can often be achieved at lower temperatures, while cross-coupling at the C5-position may require elevated temperatures.

Choice of Base: In cross-coupling reactions, the choice of base can influence the outcome and prevent side reactions. Weaker bases may be preferred in some cases to avoid undesired reactions with other functional groups in the molecule.

Protecting Groups: In cases where the nucleophile or the cross-coupling partner contains sensitive functional groups, the use of protecting groups may be necessary to ensure the desired transformation occurs selectively.

By carefully selecting the reaction conditions, catalysts, and reagents, chemists can effectively control the derivatization of this compound, enabling the efficient and selective synthesis of a vast array of complex and valuable molecules.

Role As a Versatile Synthetic Intermediate in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, 5-Bromo-4-chloro-2-methoxypyrimidine is a foundational precursor for creating a diverse array of pharmaceutical compounds. guidechem.com Its pyrimidine (B1678525) core is a common scaffold in many biologically active molecules, and the specific arrangement of its bromo, chloro, and methoxy (B1213986) functional groups provides a strategic advantage for synthetic chemists. guidechem.commyskinrecipes.com The differential reactivity of the halogen atoms is particularly noteworthy; the chlorine at the C2 position is susceptible to nucleophilic substitution, while the bromine at the C5 position is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This dual functionality allows for the sequential and regioselective introduction of various molecular fragments, enabling the construction of complex and highly functionalized drug candidates. myskinrecipes.com

Synthesis of Specific Therapeutic Compound Classes

The structural attributes of this compound make it an ideal starting material for several important classes of therapeutic agents.

Cyclopropyl-HEPT Analogs: The synthesis of novel cyclopropyl (B3062369) pyrimidine nucleoside derivatives has been explored for the development of new antiherpetic agents, demonstrating the utility of the pyrimidine core in constructing such analogs. nih.gov

Anti-inflammatory Agents: The pyrimidine scaffold is a key component in a wide range of molecules exhibiting anti-inflammatory properties. researchgate.netnih.gov Research into new anti-inflammatory drugs often involves the synthesis of complex heterocyclic compounds, for which halogenated pyrimidines like this compound serve as essential starting materials. The ability to modify the pyrimidine ring at specific positions is crucial for tuning the biological activity and pharmacokinetic properties of these agents. nih.gov

Histone Deacetylase (HDAC) Inhibitors: Pyrimidine derivatives are integral to the design of many histone deacetylase (HDAC) inhibitors, a class of drugs investigated for cancer therapy. researchgate.netrsc.org Specifically, the 5-chloro-4-(phenylamino)pyrimidine fragment, which can be derived from intermediates like the title compound, has been successfully incorporated as a "cap group" in the structure of novel HDAC inhibitors. nih.gov This part of the molecule forms critical interactions with the target enzyme, and the pyrimidine motif can enhance solubility and optimize pharmacokinetic parameters. nih.gov

Development of Novel Pharmacologically Active Compounds

The utility of this compound extends beyond the specific classes mentioned above. It is a key intermediate in the synthesis of a broad spectrum of pharmacologically active compounds, including kinase inhibitors and antiviral agents. myskinrecipes.com The ability to selectively functionalize the pyrimidine ring allows researchers to build libraries of novel compounds for screening against various biological targets, accelerating the discovery of new drug leads. myskinrecipes.comguidechem.com

Application in Proteomics and Enzyme Interaction Studies as Substrates or Inhibitors

Beyond its role in drug synthesis, this compound is also utilized in proteomics research. scbt.com As a versatile chemical building block, it can be incorporated into more complex molecules designed to probe biological systems. These molecules can act as substrates or inhibitors for specific enzymes, allowing researchers to study enzyme function and interaction pathways, which is fundamental to understanding disease mechanisms and identifying new therapeutic targets.

Intermediate in Agrochemical Research and Development

The application of this compound is not limited to pharmaceuticals; it is also a significant intermediate in the agrochemical industry. guidechem.com Its stable yet reactive nature makes it suitable for the synthesis of next-generation crop protection chemicals. myskinrecipes.com

Synthesis of Halogenated Heterocycles with Targeted Agrochemical Properties

This compound is classified as a building block for halogenated heterocycles. caymanchem.comchemicalbook.com The incorporation of halogen atoms into the molecular structure of active ingredients is a critical strategy in the development of modern agrochemicals. researchgate.net Halogenation can significantly influence the physicochemical properties of a compound, leading to improved efficacy, better stability, and more favorable environmental profiles. researchgate.net This intermediate provides a robust scaffold for creating novel halogenated pesticides and herbicides with highly specific modes of action. myskinrecipes.com

Applications in Crop Protection Research

The compound's structure is leveraged in the design of new pesticides and herbicides. myskinrecipes.com The pyrimidine core is a feature of many successful agrochemicals, and the ability to modify this structure using this compound as a starting point is valuable in the search for more effective and selective crop protection solutions. guidechem.com This research aims to address the ongoing challenges in agriculture, including pest resistance and the need for more sustainable farming practices. researchgate.net

The strategic placement of bromo, chloro, and methoxy functional groups on the pyrimidine ring endows this compound with significant potential as a precursor in the development of novel functional materials and complex molecular libraries.

Precursor for Advanced Materials Science Research

The pursuit of novel materials with tailored electronic, optical, and magnetic properties is a cornerstone of modern materials science. Halogenated heterocyclic compounds are of particular interest due to the profound influence of halogen atoms on molecular packing, electronic structure, and intermolecular interactions.

The presence of both bromine and chlorine atoms on the this compound scaffold allows for selective and sequential chemical transformations, such as cross-coupling reactions. This differential reactivity enables the controlled, step-wise introduction of various functional groups, facilitating the construction of complex, multi-component molecular systems.

Furthermore, the incorporation of heavy atoms like bromine can significantly influence the photophysical properties of organic materials through enhanced spin-orbit coupling. This effect is crucial in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs) and in the field of spintronics. A key factor in the assembly of these materials is the halogen bond, a noncovalent interaction where a halogen atom acts as an electrophilic species. acs.orgnih.govnih.gov The strength and directionality of halogen bonds can be used to guide the self-assembly of molecules into highly ordered supramolecular structures, influencing the bulk properties of the material. nih.govscispace.com Theoretical and experimental studies have shown that halogen-halogen interactions play a crucial role in the crystal packing of halogenated compounds, which can be exploited to fine-tune material properties. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells, and Sensors

Functionalized pyrimidine derivatives are integral to the development of organic electronic devices. The electron-deficient nature of the pyrimidine ring makes it a suitable core for electron-transporting or hole-blocking materials in OLEDs. By using this compound as a starting material, researchers can synthesize novel materials where the halogen atoms are substituted with various aromatic or electron-donating/withdrawing groups. These modifications allow for the precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for optimizing charge injection, transport, and recombination in OLED devices.

In the realm of organic photovoltaics (OPVs), pyrimidine-based molecules can function as either donor or acceptor components in the photoactive layer. The ability to functionalize the pyrimidine core at multiple positions allows for the design of molecules with broad absorption spectra and appropriate energy levels for efficient charge separation at the donor-acceptor interface. Pyrimidine rings have been successfully used as anchoring groups in dye-sensitized solar cells (DSSCs), where they form coordinate bonds with the TiO2 surface, facilitating electron injection. researchgate.net

For sensor applications, the pyrimidine scaffold can be modified to include specific recognition sites for various analytes. The reactive halogen sites on this compound provide convenient handles for attaching moieties that can bind to ions, neutral molecules, or biomolecules, leading to a detectable change in an optical or electronic signal.

Building Block in Dye and Pigment Chemistry Research

Heterocyclic compounds form the structural core of a vast number of synthetic dyes and pigments. The pyrimidine nucleus, in particular, can be integrated into chromophoric systems to create colorants with desirable properties.

Synthesis of Halogenated Dyes and Pigments with Enhanced Properties

This compound is a valuable intermediate for creating novel halogenated dyes. The presence of halogen atoms in a dye molecule can significantly improve its properties, such as lightfastness, thermal stability, and resistance to chemical degradation. These atoms can also influence the final color of the dye by altering the electronic distribution within the chromophore.

Research has demonstrated the synthesis of novel heterocyclic azo dyes containing a pyrimidine core, which exhibit a range of hues with good to excellent fastness properties on fabrics like cotton and silk. niscpr.res.in The bromo and chloro groups on the starting pyrimidine can serve as reactive sites for covalently bonding the dye to a substrate or for further molecular elaboration to create more complex dye structures. The field of halogenated dyes has seen the development of molecules where halogen-halogen interactions are key to their self-assembly and solid-state properties. nih.gov

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

In modern drug discovery and materials science, the ability to rapidly synthesize and screen large collections of compounds is paramount. Combinatorial chemistry addresses this need by creating vast "libraries" of molecules from a common core structure, or scaffold.

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry because it is a recurring motif in numerous natural products and approved drugs. nih.govbenthamscience.com This makes pyrimidine-based scaffolds, like this compound, ideal starting points for generating diverse molecular libraries. nih.govacs.org

The distinct reactivity of the C-Br and C-Cl bonds allows for a two-dimensional expansion of chemical diversity. One set of building blocks can be introduced at the 4-position via substitution of the chlorine, followed by the introduction of a second, different set of building blocks at the 5-position by leveraging the reactivity of the bromine (e.g., through Suzuki or Stille coupling). This approach, often automated and performed in parallel, can generate thousands of distinct compounds from a single, versatile precursor. nih.gov These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity or material properties. acs.org The development of DNA-encoded libraries (DELs) has further expanded this capability, allowing for the generation and screening of libraries containing millions or even billions of members based on functionalized pyrimidine cores. nih.govacs.org

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

| CAS Number | 57054-92-9 scbt.com |

| Molecular Formula | C₅H₄BrClN₂O scbt.com |

| Molecular Weight | 223.46 g/mol scbt.com |

| Synonyms | 5-bromo-2-chloro-4-methoxypyrimidine |

Research Applications Profile

| Research Area | Role of this compound | Key Concepts |

| Advanced Materials | Precursor for novel functional materials. caymanchem.com | Halogen bonding, supramolecular assembly, tunable electronic properties. acs.orgnih.gov |

| Organic Electronics | Building block for OLED, OPV, and sensor materials. | Electron transport, energy level tuning, analyte recognition. |

| Dye & Pigment Chemistry | Intermediate for stable, halogenated colorants. niscpr.res.in | Chromophore design, lightfastness, enhanced stability. nih.gov |

| Combinatorial Chemistry | Versatile scaffold for library synthesis. | Privileged scaffold, high-throughput screening, molecular diversity. nih.govacs.org |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Structure and Reactivity Prediction (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of pyrimidine (B1678525) derivatives. epstem.netsamipubco.com For 5-Bromo-4-chloro-2-methoxypyrimidine, DFT calculations at levels like B3LYP/6-31G(d,p) can be used to optimize the molecular geometry and determine key electronic parameters. epstem.netresearchgate.net

These calculations reveal the distribution of electron density, bond lengths, and bond angles. The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), are crucial for predicting reactivity. epstem.netsamipubco.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. samipubco.com For substituted pyrimidines, these parameters help in understanding their energetic behavior and stability. epstem.net For instance, in related pyrimidine systems, DFT has been used to identify where electrophilic attacks are likely to occur by analyzing the molecule's electrostatic potential. researchgate.net

Table 1: Predicted Electronic Properties of a Substituted Pyrimidine Derivative (Illustrative)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: This table is illustrative and shows typical parameters obtained from DFT calculations for pyrimidine derivatives.

Molecular Docking Studies and Ligand-Target Interactions (Applicable to related pyrimidine/pyridine (B92270) systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govremedypublications.com In the context of pyrimidine derivatives, which are scaffolds for many biologically active compounds, docking studies are essential for understanding their potential as therapeutic agents. mdpi.comnih.gov These studies simulate the interaction of a ligand (like a pyrimidine derivative) with the active site of a target protein. nih.gov

For example, various pyrimidine derivatives have been docked against targets like dihydrofolate reductase (DHFR) to evaluate their potential as antibacterial agents or against protein kinases in cancer research. nih.govnih.gov The results of these simulations provide insights into the binding modes, binding affinities (often expressed as a docking score in kcal/mol), and key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. remedypublications.com This information is critical for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of the compounds and guide the design of more potent analogues. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Elucidation (Applicable to related pyrimidine/pyridine systems)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, defining the electrophilicity. youtube.com

In pyrimidine systems, FMO analysis helps predict the regioselectivity of reactions. The spatial distribution and coefficients of the HOMO and LUMO indicate the most probable sites for nucleophilic and electrophilic attack. youtube.com For instance, computational studies on the conversion of pyrimidines to pyrazoles were guided by calculations showing that N-triflylation would sufficiently lower the pyrimidine LUMO energy, facilitating a subsequent nucleophilic attack by hydrazine (B178648). nih.gov This analysis is crucial for elucidating reaction mechanisms and understanding the energetic favorability of different reaction pathways. wikipedia.orgnih.gov

Validation of Computational Models with Experimental Data

The reliability of computational predictions is contingent upon their validation against experimental data. For pyrimidine systems, theoretical calculations are often benchmarked against experimental results to ensure their accuracy. For example, calculated pKa values for a series of pyrimidines using DFT in conjunction with a solvent model showed excellent agreement with experimental values, with a high coefficient of determination (R² > 0.96). nih.govnih.gov

Similarly, in Quantitative Structure-Activity Relationship (QSAR) modeling, a predictive model is developed based on a dataset of compounds with known biological activity. mdpi.com This model is then validated using an external set of newly synthesized compounds. mdpi.comresearchgate.net Successful "blind validation," where the model accurately predicts the activity of new molecules, confirms the model's applicability and predictive power for designing novel pyrimidine derivatives. mdpi.com Spectroscopic data, such as NMR and FT-IR, predicted through DFT calculations for substituted quinolines and pyrimidines, have also shown a high degree of concordance with experimental results. researchgate.net

Computational Approaches to Guide Derivatization Strategies and Highlight Reactive Sites

Computational chemistry serves as a powerful guide for synthetic chemists in planning derivatization strategies. By predicting the reactivity of different sites on a molecule, these methods can save significant time and resources in the lab. For this compound, computational models can predict the relative reactivity of the bromine and chlorine atoms in nucleophilic substitution reactions or the likelihood of C-H functionalization at the available ring position.

Molecular electrostatic potential (MEP) maps, for instance, visualize the electron-rich and electron-poor regions of a molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. researchgate.net FMO analysis further refines these predictions by indicating which atoms have the largest orbital coefficients in the HOMO and LUMO, thus identifying them as the primary sites of interaction. nih.gov This computational guidance was successfully used in the skeletal editing of pyrimidines, where C-H functionalization was directed by the pyrimidine core before its conversion to a pyrazole. nih.gov

Natural Bond Orbital (NBO) Analysis (Applicable to related pyrimidine/pyridine systems)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. nih.gov

Emerging Research Directions and Future Prospects

Exploration of Novel Reaction Pathways and Catalytic Systems

The future of 5-Bromo-4-chloro-2-methoxypyrimidine chemistry lies in the development of more efficient, selective, and sustainable synthetic methods. A primary area of focus is the regioselective functionalization of the dihalogenated scaffold, leveraging the differential reactivity of the C4-chloro and C5-bromo positions.

Current research is moving beyond traditional nucleophilic substitutions to explore advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are instrumental in this regard. evitachem.commyskinrecipes.com These methods allow for the precise introduction of a wide range of aryl, heteroaryl, and amine substituents, which is crucial for building complex molecules for pharmaceuticals and functional materials. myskinrecipes.comuzh.ch The development of novel ligands and palladium catalysts continues to improve yields, reduce reaction times, and broaden the substrate scope for these transformations. nih.gov

Future exploration will likely concentrate on:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate one halogen C-X bond in the presence of the other without the need for intermediate protection/deprotection steps. This would enable one-pot, sequential cross-coupling reactions, significantly streamlining synthetic pathways.

C-H Activation: Direct C-H activation/functionalization reactions on the pyrimidine (B1678525) ring or on substituents introduced via cross-coupling represent a frontier in synthetic efficiency, minimizing the generation of waste from pre-functionalized starting materials.

Photoredox and Electrocatalysis: These emerging fields offer alternative, milder conditions for forming carbon-carbon and carbon-heteroatom bonds, potentially providing unique reactivity and selectivity profiles not achievable with traditional thermal methods.

| Reaction Type | Reagents/Catalyst | Description |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Boronic acid/ester | Forms a C-C bond, typically by replacing the bromine or chlorine atom with an aryl or vinyl group. acs.org |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base | Forms a C-N bond, introducing primary or secondary amines to the pyrimidine ring. myskinrecipes.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | The electron-deficient pyrimidine ring facilitates the displacement of the chloro group by strong nucleophiles. nih.gov |

Development of Next-Generation Functional Materials

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for organic electronic materials. researchgate.netalfa-chemistry.com When incorporated into larger π-conjugated systems, the pyrimidine core can act as a strong electron acceptor, facilitating intramolecular charge transfer—a key property for materials used in optoelectronic devices. researchgate.net this compound serves as an ideal starting point for such materials, as its halogenated sites allow for the systematic extension of conjugation through cross-coupling reactions. aaronchem.com

Emerging applications in this area include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used to create host materials, fluorescent emitters, and electron-transporting materials for OLEDs. researchgate.netalfa-chemistry.com The tunability of the pyrimidine scaffold allows for the precise engineering of energy levels (HOMO/LUMO) to enhance device efficiency, color purity, and operational lifetime.

Organic Photovoltaics (OPVs): In solar cell applications, pyrimidine-containing polymers and small molecules can enhance the absorption of sunlight and improve charge separation and transport, leading to higher power conversion efficiencies. alfa-chemistry.com

Organic Field-Effect Transistors (OFETs): The presence of pyrimidine units can improve the electron affinity and mobility of semiconductor materials, making them suitable for n-channel transistors in printed and flexible electronics. alfa-chemistry.com

Future research will focus on creating complex, multi-pyrimidine architectures and co-polymers to fine-tune the optical and electronic properties for specific high-performance applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new drugs and materials, high-throughput synthesis and screening methods are becoming essential. The integration of this compound chemistry with modern automation platforms is a key emerging direction.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch synthesis. This precision is particularly valuable for managing exothermic reactions or for improving the selectivity of sequential functionalization on the dihalopyrimidine core. Flow chemistry can also enable safer handling of hazardous reagents and facilitate seamless multi-step syntheses.

Automated Synthesis: Robotic platforms are being used for the automated, parallel synthesis of compound libraries. chemspeed.com By using a common scaffold like this compound, these systems can rapidly generate hundreds or thousands of distinct derivatives by reacting it with a diverse set of building blocks. researchgate.nettechnologynetworks.com This approach is particularly powerful when combined with DNA-Encoded Library Technology (DELT), where vast libraries of pyrimidine-based compounds can be synthesized and screened against biological targets with unprecedented speed. nih.gov

These technologies drastically reduce the time required for reaction optimization and library production, enabling researchers to explore chemical space more efficiently. technologynetworks.compostech.ac.kr

Advanced Applications in Chemical Biology and Proteomics

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. ijsat.orgacs.org The reactivity of this compound makes it an excellent starting point for designing sophisticated chemical tools to study biological systems.

A significant emerging application is in the development of covalent probes for activity-based protein profiling (ABPP). nih.gov In this approach, the pyrimidine core acts as a recognition element that directs the molecule to the ATP-binding site of a specific protein family, such as kinases. nih.gov The chloro or bromo position can be functionalized with a reactive group (a "warhead"), such as an acrylamide (B121943) or fluorosulfate, which then forms a permanent covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine or lysine) on the target protein. acs.orgrsc.org

These covalent probes offer several advantages:

High Potency and Selectivity: By forming a covalent bond, these inhibitors can achieve durable and highly specific target engagement. acs.org

Target Identification and Validation: They can be used to identify the specific protein targets of a drug in complex biological systems, helping to elucidate its mechanism of action. nih.govnih.gov

Overcoming Drug Resistance: Covalent inhibitors can be effective against drug-resistant mutants that traditional, non-covalent inhibitors can no longer bind effectively.

Future work will focus on designing highly selective probes for specific kinase subfamilies and other enzyme classes, providing powerful tools for drug discovery and for understanding complex cellular signaling pathways. nih.gov

Challenges and Opportunities in Pyrimidine Research

The broad utility of pyrimidine derivatives presents both significant challenges and exciting opportunities for future research.

Challenges:

Selectivity: Achieving predictable regioselectivity in the functionalization of poly-substituted pyrimidines remains a key challenge. Developing synthetic methods that can reliably target a specific position is crucial for efficient synthesis.

Drug Resistance: In medicinal chemistry, the emergence of resistance to pyrimidine-based drugs is a persistent problem that necessitates the continuous development of next-generation agents with novel mechanisms of action. ijsat.orgresearchgate.net

Sustainability: Many synthetic transformations rely on precious metal catalysts and stoichiometric reagents. A major challenge is the development of greener, more sustainable synthetic routes utilizing earth-abundant catalysts and minimizing waste. ijsat.org

Opportunities:

Targeted Therapies: The versatility of the pyrimidine scaffold provides vast opportunities for creating highly targeted therapies, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates. ijsat.org